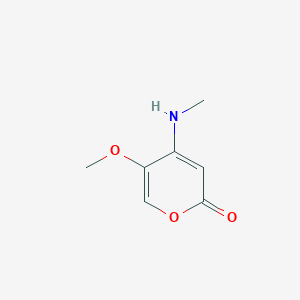
(2,5-Dichlorothiophen-3-YL)boronic acid
Übersicht
Beschreibung
(2,5-Dichlorothiophen-3-YL)boronic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H3BCl2O2S and its molecular weight is 196.85 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
Boronic acids, including derivatives like (2,5-Dichlorothiophen-3-yl)boronic acid, play a crucial role in catalysis and organic synthesis. For instance, boronic acids are instrumental in the highly enantioselective Aza-Michael additions, enabling the synthesis of densely functionalized cyclohexanes through boronic acid catalysis (Hashimoto, Gálvez, & Maruoka, 2015). This showcases their importance in creating complex organic molecules with high precision.
Sensing Applications
Boronic acids' ability to form complexes with diols and Lewis bases has been exploited in various sensing applications. They are utilized in detecting biological molecules and ions, highlighting their utility in the development of biosensors and diagnostic tools. For example, boronic acids have been used in affinity sensors for bacteria detection, exploiting their reversible binding to diols on bacterial cell walls (Wannapob et al., 2010). This application underscores the potential of boronic acid derivatives in environmental monitoring and medical diagnostics.
Material Science
In material science, boronic acids facilitate the synthesis of novel materials, such as organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials, through processes like cyclic esterification. This has implications for developing new optoelectronic devices and sensors (Zhang et al., 2018). The versatility of boronic acids in creating materials with unique optical properties could lead to advancements in display technology and lighting.
Wirkmechanismus
Mode of Action
(2,5-Dichlorothiophen-3-YL)boronic acid is a boronic acid derivative. Boronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions , a type of palladium-catalyzed carbon-carbon bond-forming reaction. In this process, the boronic acid acts as a nucleophile, transferring an organic group to a palladium complex . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals.
Safety and Hazards
The compound is classified under the GHS07 hazard pictogram . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
The future directions for the use of “(2,5-Dichlorothiophen-3-YL)boronic acid” and other boronic acids are likely to continue to involve their use in Suzuki–Miyaura coupling reactions and other palladium-catalyzed cross-coupling reactions . These reactions are a key tool in the synthesis of complex organic compounds, including many pharmaceuticals and polymers .
Eigenschaften
IUPAC Name |
(2,5-dichlorothiophen-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BCl2O2S/c6-3-1-2(5(8)9)4(7)10-3/h1,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAPRNJFCCPYBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC(=C1)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BCl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618676 | |
| Record name | (2,5-Dichlorothiophen-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177735-28-3 | |
| Record name | (2,5-Dichlorothiophen-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dichlorothiophene-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B64022.png)






![4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B64034.png)


